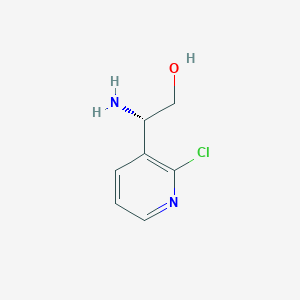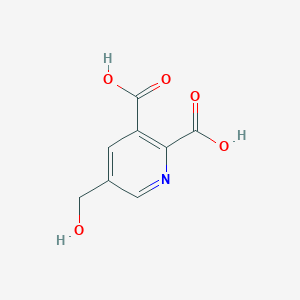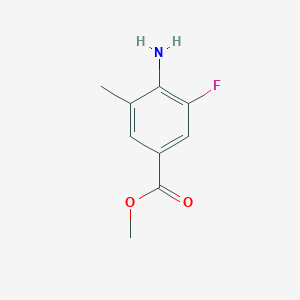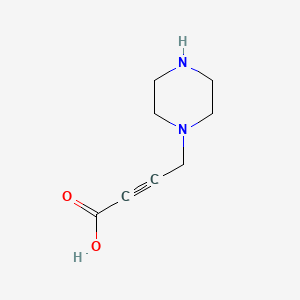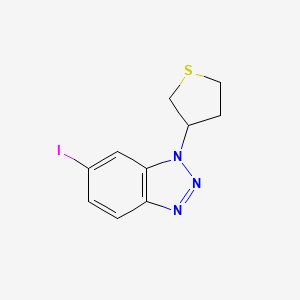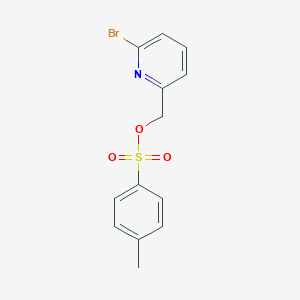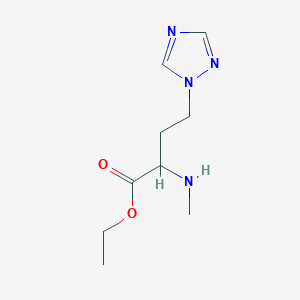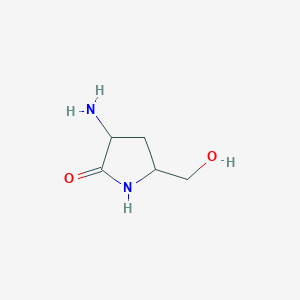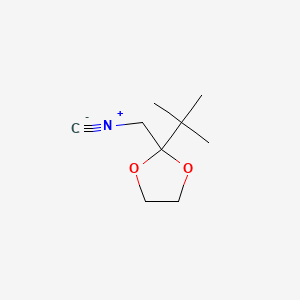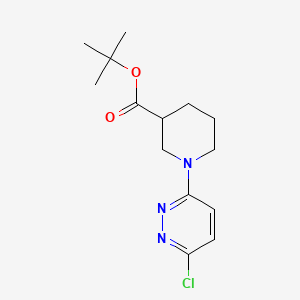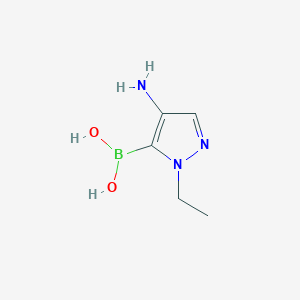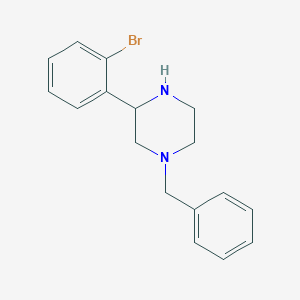
1-Benzyl-3-(2-bromophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-bromophenyl)piperazine is a chemical compound that belongs to the piperazine family. It is characterized by a benzyl group attached to the nitrogen atom of the piperazine ring and a bromophenyl group attached to the third position of the piperazine ring. This compound has a molecular formula of C17H19BrN2 and a molecular weight of 331.3 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromophenyl)piperazine can be synthesized through various methodsThe reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(2-bromophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-bromophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzylpiperazine: Lacks the bromophenyl group, resulting in different chemical and biological properties.
3-(2-Bromophenyl)piperazine: Lacks the benzyl group, affecting its reactivity and applications.
1-(3-Bromophenyl)piperazine: Similar structure but with the bromophenyl group at a different position, leading to variations in its chemical behavior.
Uniqueness: 1-Benzyl-3-(2-bromophenyl)piperazine is unique due to the presence of both the benzyl and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H19BrN2 |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-bromophenyl)piperazine |
InChI |
InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 |
Clave InChI |
IWMJPXANLAWNLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
